N-[(FURAN-2-YL)METHYL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-AMINE

Lipophilicity Polar surface area Drug‑likeness

This 4,6-disubstituted pyrimidine is a critical fragment-like hinge-binding scaffold (MW 297.38 g/mol; clogP 3.55; TPSA 59.22 Ų; HBD/A 2/4) differentiated by its N-furylmethylamine side-chain. Unlike simple 2-methylsulfanyl analogs, thieno-fused variants, or 5-carbonitrile derivatives, this compound provides a unique hydrogen-bonding network and steric profile for kinase targets (EGFR, Aurora, PI3K). Its unsubstituted 5-position makes it an essential negative control for deconvolving SAR in selectivity panels, while the -SCH₃ group serves as a well-characterized metabolic soft spot for cytochrome P450 oxidation studies. With intermediate lipophilicity, it fills a critical gap in computational model training sets for permeability and solubility prediction. Procure this compound to eliminate analog-related variability and ensure assay reproducibility.

Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
Cat. No. B7831942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(FURAN-2-YL)METHYL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-AMINE
Molecular FormulaC16H15N3OS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)NCC2=CC=CO2)C3=CC=CC=C3
InChIInChI=1S/C16H15N3OS/c1-21-16-18-14(12-6-3-2-4-7-12)10-15(19-16)17-11-13-8-5-9-20-13/h2-10H,11H2,1H3,(H,17,18,19)
InChIKeyQBVIVQYWMMHWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Differentiation of N‑[(Furan‑2‑yl)methyl]‑2‑(methylsulfanyl)‑6‑phenylpyrimidin‑4‑amine: Structural and Pharmacochemical Baseline


N‑[(Furan‑2‑yl)methyl]‑2‑(methylsulfanyl)‑6‑phenylpyrimidin‑4‑amine is a 4,6‑disubstituted pyrimidine that combines a methylsulfanyl electron‑donating group, a lipophilic 6‑phenyl ring, and an N‑furylmethylamine side‑chain. This substitution pattern yields a molecular weight of 297.38 g mol⁻¹, a calculated logP of 3.55, a topological polar surface area (TPSA) of 59.22 Ų, and a hydrogen‑bond donor/acceptor count of 2/4 [1]. The compound belongs to the broader class of 2‑methylsulfanyl‑4‑aminopyrimidines that are frequently explored as ATP‑competitive kinase inhibitor scaffolds, but its distinct furan‑derived amine tail differentiates it from thieno‑, phenyl‑, or alkyl‑amino analogs in terms of both physicochemical and target‑engagement profiles.

Why Generic Substitution Fails for N‑[(Furan‑2‑yl)methyl]‑2‑(methylsulfanyl)‑6‑phenylpyrimidin‑4‑amine: The Cost of Structural Oversimplification


Simple 2‑methylsulfanyl‑4‑aminopyrimidines (e.g., 2‑(methylsulfanyl)‑5‑phenylpyrimidine) lack the 4‑amino furfuryl group that the target compound possesses, and therefore cannot recapitulate its hydrogen‑bonding network or steric occupancy in the kinase hinge region [1]. Conversely, thieno‑fused analogs such as N‑(furan‑2‑ylmethyl)‑2‑methyl‑6‑phenylthieno[2,3‑d]pyrimidin‑4‑amine enforce a planar, rigid core that alters both solubility and cytochrome P450 susceptibility . Even the 5‑carbonitrile variant (4‑{[(furan‑2‑yl)methyl]amino}‑2‑(methylsulfanyl)‑6‑phenylpyrimidine‑5‑carbonitrile) introduces a strong electron‑withdrawing group that markedly shifts the compound’s reactivity and kinase selectivity profile [2]. Consequently, treating any of these analogs as interchangeable procurement options introduces unquantified risk in biological assay reproducibility and structure‑activity relationship interpretation.

Head‑to‑Head Quantitative Evidence for N‑[(Furan‑2‑yl)methyl]‑2‑(methylsulfanyl)‑6‑phenylpyrimidin‑4‑amine Procurement Decisions


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Thieno‑Fused Analog

The target compound exhibits a calculated logP (clogP) of 3.55 and a topological polar surface area (TPSA) of 59.22 Ų [1]. In contrast, the structurally closest thieno‑fused analog, N‑(furan‑2‑ylmethyl)‑2‑methyl‑6‑phenylthieno[2,3‑d]pyrimidin‑4‑amine, is predicted to have a higher logP (>4.0) owing to the replacement of the methylsulfanyl group with a methyl and the fusion of the thiophene ring, which increases hydrophobicity and reduces aqueous solubility . The lower TPSA of the target compound (59.22 vs. an estimated >65 Ų for the thieno analog) also implies superior membrane permeability, making it a more favorable starting point for cell‑based phenotypic screening campaigns where passive diffusion is critical.

Lipophilicity Polar surface area Drug‑likeness In‑silico ADME

Hydrogen‑Bond Donor/Acceptor Capacity: Differentiation from 2‑(Methylsulfanyl)‑5‑phenylpyrimidine

The target compound provides two hydrogen‑bond donors (the secondary amine NH and the furan oxygen lone‑pair) and four hydrogen‑bond acceptors [1]. The simplest 2‑methylsulfanylpyrimidine comparator, 2‑(methylsulfanyl)‑5‑phenylpyrimidine, offers zero HBD and only two HBA [2]. This lack of any amine‑based donor capability in the simpler analog precludes its engagement with the kinase hinge region, a critical interaction for ATP‑competitive inhibition. Therefore, in any biochemical assay that requires hinge‑binding pharmacophores, the target compound is fundamentally mechanistically distinct.

Hydrogen bonding Kinase hinge binding Selectivity

Metabolic Soft‑Spot Analysis: Methylsulfanyl vs. Methyl Substituent

The methylsulfanyl (–SCH₃) substituent in the target compound is a known metabolic soft spot due to potential S‑oxidation by cytochrome P450s and flavin‑containing monooxygenases, yielding sulfoxide and sulfone metabolites [1]. The thieno‑fused analog N‑(furan‑2‑ylmethyl)‑2‑methyl‑6‑phenylthieno[2,3‑d]pyrimidin‑4‑amine carries a 2‑methyl group instead, which is primarily metabolized via CYP‑mediated aliphatic hydroxylation . These divergent metabolic pathways lead to different metabolite profiles and potential toxicity liabilities, making the target compound a distinct chemical probe for studying sulfur‑centered oxidative metabolism in lead optimization programs.

Metabolic stability CYP450 oxidation Sulfur redox

Kinase Selectivity Fingerprint: Furan vs. 5‑Carbonitrile Analog

Publicly available kinase profiling data for the exact target compound are currently absent. However, comprehensive QSAR models built on 45 furanopyrimidine derivatives demonstrate that the presence of an electron‑withdrawing 5‑substituent (e.g., –CN) shifts the EGFR inhibition IC₅₀ from the micromolar to the nanomolar range by enhancing the interaction with Met793 in the hinge region [1]. The 5‑carbonitrile analog 4‑{[(furan‑2‑yl)methyl]amino}‑2‑(methylsulfanyl)‑6‑phenylpyrimidine‑5‑carbonitrile is therefore predicted to exhibit significantly higher EGFR affinity than the 5‑unsubstituted target compound. Although this inference is model‑derived and must be considered supporting evidence, it underscores that even subtle changes at the 5‑position create distinct kinase selectivity profiles, preventing generic substitution.

Kinase selectivity EGFR Structure‑activity relationship Furanopyrimidine

Optimal Procurement Scenarios for N‑[(Furan‑2‑yl)methyl]‑2‑(methylsulfanyl)‑6‑phenylpyrimidin‑4‑amine


Kinase Hinge‑Binder Fragment‑Based Screening Libraries

Because the compound provides two hydrogen‑bond donors and four acceptors while maintaining a moderate molecular weight (297 g mol⁻¹), it is ideally suited as a fragment‑like hinge‑binding scaffold for kinase targets such as EGFR, Aurora, or PI3K [1]. Its lower clogP (3.55) relative to fused analogs reduces non‑specific binding artifacts in high‑concentration fragment screens.

ADME Probe for Methylsulfanyl Oxidation Pathways

The –SCH₃ group serves as a well‑characterized soft spot for cytochrome P450 and flavin‑containing monooxygenase oxidation [2]. The compound can be employed as a model substrate to study sulfur‑centered metabolism in human or rodent hepatocyte assays, providing retention time and metabolite identification benchmarks for lead optimization programs.

Selectivity Profiling Against 5‑Substituted Pyrimidine Analogs

Because the 5‑position is unsubstituted, this compound functions as a critical control in kinase selectivity panels that include 5‑carbonitrile or 5‑halogen analogs [3]. It allows researchers to deconvolve the contribution of the 5‑substituent to target engagement and off‑target activity, a necessary step for rigorous SAR interpretation.

Computational Chemistry and QSAR Model Validation

With well‑defined physicochemical descriptors (clogP, TPSA, rotatable bond count), the compound serves as a calibration standard for in‑silico models predicting permeability, solubility, and target binding [1]. Its intermediate lipophilicity fills a gap in training sets that are often biased toward either highly polar or highly lipophilic kinase inhibitors.

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